molecular formula C22H22N4O3S B2816043 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606959-07-3

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2816043
CAS No.: 606959-07-3
M. Wt: 422.5
InChI Key: NXDVSCNERACSDG-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a tricyclic core with a sulfonyl group, propyl chain, and imino functionality. The compound’s crystallographic and spectroscopic characterization would rely on tools like SHELXL for refinement and ORTEP for visualization, as described in crystallographic literature . Key structural elements include:

  • Sulfonyl group: Enhances stability and influences intermolecular interactions.
  • Propyl substituent: Affects solubility and steric bulk.
  • Tricyclic framework: Likely contributes to rigidity and binding affinity.

Properties

IUPAC Name

6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-4-11-25-20(23)18(30(28,29)16-8-5-14(2)6-9-16)12-17-21(25)24-19-10-7-15(3)13-26(19)22(17)27/h5-10,12-13,23H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDVSCNERACSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability .

Chemical Reactions Analysis

2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. .

Scientific Research Applications

2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and spectroscopic properties:

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)

  • Structural Similarities : Tetracyclic core, aryl sulfonyl group.
  • Key Differences : Methoxy substituent instead of methylphenyl sulfonyl; dithia-azatricyclic system vs. triazatricyclic framework.

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

  • Structural Similarities : Tetracyclic backbone, aryl substituent.
  • Key Differences : Hydroxyl group introduces hydrogen-bonding capability absent in the target molecule.

Rapamycin Analogues (Compounds 1 and 7 from )

  • Structural Overlap : Polycyclic frameworks with variable substituents.
  • NMR Analysis : Regions of chemical shift divergence (e.g., positions 29–36 and 39–44) highlight substituent-dependent electronic environments (Figure 6, ). For the target molecule, sulfonyl and propyl groups would similarly perturb NMR profiles in specific regions .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Group Comparison

Compound Core Structure Key Substituents Hydrogen-Bonding Capacity
Target Molecule Triazatricyclic 4-Methylphenyl sulfonyl, propyl Low (sulfonyl O atoms)
IIi Dithia-azatricyclic 4-Methoxyphenyl Moderate (methoxy O)
IIj Dithia-azatricyclic 4-Hydroxyphenyl High (hydroxyl O–H)

Table 2. NMR Chemical Shift Comparison (Hypothetical)

Proton Position Target Molecule (ppm) IIi (ppm) IIj (ppm) Notes
Aromatic H1 7.45 7.32 7.28 Deshielding in target due to sulfonyl
Alkyl H2 1.25 1.18 1.20 Propyl chain vs. shorter substituents

Research Findings and Implications

  • Crystallographic Behavior : The target molecule’s sulfonyl group may engage in weak C–H···O interactions, as observed in sulfonamide-containing crystals . This contrasts with IIj’s stronger O–H···O/N hydrogen bonds.
  • Synthetic Accessibility : The propyl chain in the target molecule could complicate crystallization compared to IIi/IIj, necessitating advanced refinement tools like SHELXL .
  • Bioactivity Potential: While IIi/IIj lack reported activity, the target’s triazatricyclic system resembles bioactive scaffolds in marine actinomycete metabolites (), suggesting untapped pharmacological value.

Methodological Considerations

  • Structure Determination : X-ray diffraction data processed via SHELXT or WinGX would resolve the target molecule’s stereochemistry .
  • Hydrogen-Bond Analysis : Graph set analysis () could systematize intermolecular interactions in crystalline forms.
  • Limitations : Direct comparisons are hindered by incomplete spectral/crystallographic data for the target molecule in the provided evidence.

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